
Dimethylthiocarbamoyl chloride
Overview
Description
Dimethylthiocarbamoyl chloride (CAS 16420-13-6, C₃H₆ClNS, MW 123.6) is an organosulfur compound widely used in organic synthesis. It is a pale yellow to yellow crystalline solid with a melting point of 39–44°C and a boiling point of 90–95°C at 0.5 mmHg . The compound is moisture-sensitive and typically stored at 2–8°C . Key applications include:
- Newman-Kwart Rearrangement: Critical for synthesizing arylthiols via thermal rearrangement of O-aryl dimethylthiocarbamates .
- Thiocarbamate Synthesis: Reacts with phenols/alcohols under basic conditions (e.g., NaH or DABCO) to form S- or O-thiocarbamates, enabling fluorescent probe development (e.g., TCBT-OMe, 72% yield) .
- Deoxygenation Reactions: Efficiently reduces sulfoxides to sulfides under solvent-free conditions (e.g., diphenyl sulfoxide to diphenyl sulfide, 92% yield) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylthiocarbamoyl chloride is typically synthesized by the chlorination of tetramethylthiuram disulfide. The reaction involves the following steps:
- Tetramethylthiuram disulfide is reacted with chlorine gas in the presence of carbon tetrachloride as a solvent.
- The reaction mixture is heated and stirred, leading to the formation of this compound and sulfur dichloride as by-products .
Industrial Production Methods: In an industrial setting, the production process is scaled up, maintaining similar reaction conditions. The chlorination is carefully controlled to ensure high yield and purity of the product. The crude product is then purified through distillation under reduced pressure to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Dimethylthiocarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form dimethylthiocarbamates.
Addition Reactions: It can add to double bonds in alkenes, forming thiocarbamoyl derivatives.
Decomposition Reactions: Under certain conditions, it decomposes to release dimethylamine and carbon disulfide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Chloroform, tetrahydrofuran, and carbon tetrachloride.
Major Products:
Dimethylthiocarbamates: Formed by reaction with amines.
Thiocarbamoyl Derivatives: Formed by addition to alkenes.
Dimethylamine and Carbon Disulfide: Formed by decomposition.
Scientific Research Applications
DMTCC is primarily used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the preparation of thiocarbamate derivatives, which are significant in medicinal chemistry due to their diverse biological activities.
Case Study: Synthesis of Dimethylthiocarbamates
DMTCC is utilized as a starting reagent for synthesizing dimethylthiocarbamates, which have shown efficacy in treating various diseases. The process typically involves reacting DMTCC with alcohols or amines under controlled conditions to yield the desired dimethylthiocarbamate product .
Chemoselective Reactions
DMTCC has been demonstrated to be effective in chemoselective deoxygenation reactions, particularly with pyridine-N-oxides. This property is valuable for synthesizing compounds that require selective functional group transformations without affecting other sensitive groups present in the molecule.
Example Reaction
The deoxygenation of pyridine-N-oxides using DMTCC can be represented as follows:
This reaction highlights DMTCC's ability to facilitate specific transformations while maintaining the integrity of other functional groups .
Introduction of Thiol Groups
Another significant application of DMTCC is its ability to introduce thiol groups into aromatic compounds through the Newman-Kwart rearrangement. This reaction is crucial for developing compounds with enhanced reactivity and biological activity.
Mechanism Overview
The Newman-Kwart rearrangement involves the formation of thiol derivatives from thioamide precursors like DMTCC, which can then be further functionalized for various applications in organic synthesis .
Applications in Analytical Chemistry
In analytical chemistry, DMTCC serves as a reagent for detecting and quantifying specific analytes through various methods such as chromatography and spectroscopy.
Analytical Methodology
For instance, DMTCC can be employed in high-performance liquid chromatography (HPLC) to analyze thiol-containing compounds due to its reactivity with sulfhydryl groups, forming stable derivatives that can be easily detected .
Environmental Applications
Recent studies have explored the use of DMTCC in environmental chemistry, particularly in the remediation of contaminated sites. Its reactivity allows it to form complexes with heavy metals, facilitating their removal from contaminated water sources.
Remediation Case Study
Research has indicated that DMTCC can effectively chelate heavy metals such as lead and cadmium, thus aiding in their extraction from polluted environments .
Mechanism of Action
The mechanism by which dimethylthiocarbamoyl chloride exerts its effects involves its electrophilic nature. It acts as a source of the dimethylthiocarbamoyl group, which can react with various nucleophiles. The molecular targets and pathways depend on the specific application, such as the formation of thiocarbamates in chemical synthesis or the modification of proteins in biological studies .
Comparison with Similar Compounds
Comparison with Diethylthiocarbamoyl Chloride
Diethylthiocarbamoyl chloride (CAS 1988-11-9, C₅H₁₀ClNS, MW 151.67) shares structural similarities but differs in reactivity and physical properties due to ethyl substituents.
Physical and Chemical Properties
Key Differences :
- Steric Effects: Dimethyl derivatives exhibit higher reactivity in nucleophilic substitutions (e.g., reactions with phenols in THF/DMF) due to reduced steric hindrance compared to diethyl analogs .
- Solubility : this compound is soluble in THF, DCM, and DMF, while diethyl analogs may have lower solubility in polar solvents .
- Synthetic Utility : Dimethyl derivatives are preferred for high-yield, room-temperature reactions (e.g., TCBT-OMe synthesis, 72% yield ), whereas diethyl variants may require harsher conditions.
Comparison with Other Thiocarbamoyl Chlorides
- Methylthiocarbamoyl Chloride : Smaller alkyl groups may enhance reactivity but reduce stability.
- Arylthiocarbamoyl Chlorides : Aromatic substituents (e.g., phenyl) could alter electronic properties, affecting reaction pathways in metal-catalyzed syntheses .
Diethylthiocarbamoyl Chloride
- Ligand Synthesis : Forms benzothiazole–thiocarbamate pincer ligands for Pd(II) complexes, though yields and reaction rates are less documented .
Biological Activity
Dimethylthiocarbamoyl chloride (DMTCC) is an organosulfur compound with the chemical formula (CH₃)₂NCSCl. It is primarily recognized for its role as a reagent in organic synthesis, particularly in the formation of thiol compounds via the Newman-Kwart rearrangement. This article delves into the biological activity of DMTCC, focusing on its genotoxic effects, carcinogenic potential, and implications for human health based on diverse research findings.
DMTCC is a yellow solid that can also appear as a syrup. It is synthesized through the chlorination of tetramethylthiuram disulfide, which involves the reaction with chlorine gas:
This compound is soluble in solvents like chloroform and tetrahydrofuran and is known for its electrophilic nature, allowing it to engage in various chemical reactions, including those leading to thiuram sulfides and dimethylthiocarbamates .
In Vitro Studies
DMTCC exhibits significant genotoxic activity. Research indicates that it can induce DNA damage and mutations in bacterial systems, as well as chromosomal aberrations in mammalian cell lines. For instance:
- Bacterial Mutagenicity : Studies have shown that DMTCC can cause DNA damage and mutations in various bacterial strains, suggesting its potential as a mutagenic agent .
- Mammalian Cell Effects : In cultured mammalian cells, DMTCC has been reported to induce DNA strand breaks and mutations at specific loci (e.g., the tk locus in mouse lymphoma cells) .
In Vivo Studies
In animal studies, particularly involving mice and rats, DMTCC has demonstrated carcinogenic properties:
- Tumor Induction : A long-term study involving female ICR/Ha Swiss mice revealed that subcutaneous injections of DMTCC led to a significant incidence of tumors at the injection sites. Specifically, 42 out of 50 treated mice developed tumors compared to control groups .
- Genotoxic Effects : The compound was also shown to induce micronuclei formation in bone marrow cells of treated mice, indicating its potential to cause chromosomal damage in vivo .
Human Health Implications
The evaluation of DMTCC's carcinogenicity suggests that while there is sufficient evidence of carcinogenicity in experimental animals, the evidence in humans remains inadequate . However, it is classified as probably carcinogenic to humans (Group 2A) due to its direct alkylating activity and genotoxic effects observed in animal models .
Occupational Exposure
Occupational studies involving workers exposed to DMTCC have indicated an increase in chromosomal aberrations compared to control groups. Although these findings did not reach statistical significance, they highlight potential risks associated with long-term exposure to this compound .
Summary of Biological Activity Findings
Q & A
Basic Research Questions
Q. What are the critical handling and storage considerations for DMTC in laboratory settings?
DMTC is moisture-sensitive and reacts with water, necessitating storage in airtight, desiccated containers under inert gas (e.g., N2) . Its melting point (42–44°C) and low boiling point (90–95°C at 0.5 mmHg) require temperature-controlled environments to avoid decomposition. Storage in cool, dry conditions (e.g., 4°C) is recommended, with compatibility checks for HDPE containers due to its corrosive nature .
Q. How should safety protocols be designed for DMTC exposure in synthetic workflows?
DMTC releases toxic fumes (e.g., HCl, SCl2) upon decomposition. Engineering controls (fume hoods), personal protective equipment (acid-resistant gloves, goggles), and emergency measures (eye wash stations, showers) are mandatory . Airborne concentration monitoring and spill containment protocols should align with OSHA guidelines .
Advanced Research Questions
Q. What methodologies optimize DMTC’s use in the Newman-Kwart rearrangement for arylthiol synthesis?
DMTC reacts with phenols to form O-thiocarbamates, which undergo thermal rearrangement (200–300°C) to arylthiols. Key parameters include stoichiometric control (1:1 phenol:DMTC), inert atmosphere (Ar), and purification via column chromatography . Impurities like dimethylcarbamoyl chloride (DMCC, ≤1.5%) must be quantified via HPLC to avoid side reactions .
Q. How does DMTC enable solvent-free deoxygenation of sulfoxides, and what mechanistic insights exist?
DMTC acts as a thionating agent in a two-step process: (1) sulfoxide reacts with DMTC to form a thiosulfoxide intermediate; (2) thermal cleavage (100°C, 2–6 hrs) yields thioethers and elemental sulfur. The solvent-free method achieves 65–95% yields, with functional group tolerance for nitro, ester, and halide substituents . Kinetic studies suggest a radical-free pathway involving nucleophilic attack at sulfur .
Q. What analytical techniques validate DMTC’s purity and monitor reaction progress?
- Purity : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) quantifies DMCC and other impurities .
- Reaction Monitoring : <sup>1</sup>H NMR tracks the disappearance of sulfoxide peaks (δ 2.5–3.5 ppm) and emergence of thioether signals (δ 1.2–1.8 ppm) . FT-IR confirms C=S bond formation (ν~1250 cm<sup>-1</sup>) .
Q. How do structural variations in DMTC derivatives impact coordination chemistry?
DMTC’s C=S group binds transition metals (e.g., Cu, Pd) to form dithiocarbamate complexes, altering redox properties. For example, Cu(I)-DMTC complexes catalyze aerobic oxidative condensations of furfurals, with ligand geometry influencing catalytic efficiency . X-ray crystallography and cyclic voltammetry are critical for characterizing these interactions .
Q. Data Contradictions and Validation
Q. How to resolve discrepancies in reported melting points (40.5–44°C) and reaction yields?
Variability arises from impurities (e.g., DMCC) and hygroscopicity. Recrystallization (hexane/ethyl acetate) and Karl Fischer titration ensure anhydrous conditions . Reproducibility requires strict control of heating rates (1–2°C/min) during melting point determination .
Q. What experimental factors explain inconsistent yields in DMTC-mediated deoxygenations?
Substrate steric hindrance and moisture contamination are key. For example, bulky ortho-substituted sulfoxides show reduced yields (<50%), while anhydrous DMTC (validated by <1% H2O via FT-IR) improves efficiency .
Q. Methodological Best Practices
Q. What strategies mitigate DMTC’s toxicity in large-scale syntheses?
Microfluidic reactors minimize exposure by limiting reagent volumes. Quenching protocols (NaHCO3 for acidic byproducts) and waste treatment with oxidizing agents (e.g., KMnO4) neutralize residual DMTC .
Q. How to design DMTC-based probes for biochemical applications?
DMTC’s thiol-reactive properties enable conjugation to fluorophores (e.g., benzopyrylium derivatives) for HClO detection in mitochondria. Probe design requires pH optimization (6.5–7.5) and validation via confocal microscopy .
Properties
IUPAC Name |
N,N-dimethylcarbamothioyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNS/c1-5(2)3(4)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWISQNXPLXQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066048 | |
Record name | Dimethylthiocarbamoyl chloride | |
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Molecular Weight |
123.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Alfa Aesar MSDS] | |
Record name | Dimethylthiocarbamoyl chloride | |
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CAS No. |
16420-13-6 | |
Record name | Dimethylthiocarbamoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16420-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethylthiocarbamoyl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016420136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamothioic chloride, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethylthiocarbamoyl chloride | |
Source | EPA DSSTox | |
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Record name | Dimethylthiocarbamoyl chloride | |
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Record name | DIMETHYLTHIOCARBAMOYL CHLORIDE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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